molecular formula C26H39BO B1281454 NB-Enantrane CAS No. 81971-15-5

NB-Enantrane

Cat. No.: B1281454
CAS No.: 81971-15-5
M. Wt: 378.4 g/mol
InChI Key: OTFFBHKQLFFQNX-TUDJXYBHSA-N
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Description

NB-Enantrane (CAS: 81971-15-5) is a chiral borane reagent derived from nopol (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ol), a cost-effective and commercially available alternative to (-)-α-pinene . Developed by Midland et al., this compound addresses the limitations of Alpine-Borane (B-Ipc-9-BBN), which relies on expensive (-)-α-pinene . The synthesis involves reacting nopol benzyl ether with 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF) under reflux conditions . This compound is primarily used for the asymmetric reduction of α,β-acetylenic ketones, yielding (S)-propargyl alcohols with high chemical and enantiomeric purity (Table 26.14) . Its borohydride derivative, NB-Enantride (18), further extends its utility in stereoselective transformations .

Properties

IUPAC Name

9-[(1S,2R,3S,5S)-6,6-dimethyl-2-(2-phenylmethoxyethyl)-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39BO/c1-26(2)20-16-24(26)23(14-15-28-18-19-8-4-3-5-9-19)25(17-20)27-21-10-6-11-22(27)13-7-12-21/h3-5,8-9,20-25H,6-7,10-18H2,1-2H3/t20-,21?,22?,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFFBHKQLFFQNX-TUDJXYBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3CCOCC5=CC=CC=C5)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3CCOCC5=CC=CC=C5)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510395
Record name 9-{(1S,2R,3S,5S)-2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]heptan-3-yl}-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81971-15-5
Record name Nb-enantrane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081971155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{(1S,2R,3S,5S)-2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]heptan-3-yl}-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NB-Enantraneâ?¢ -Enantrane
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Record name NB-ENANTRANE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Chemical Reactions Analysis

NB-Enantrane undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NB-Enantrane is highly versatile and used in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and molecular biology experiments.

    Medicine: Investigated for potential therapeutic applications and drug discovery.

    Industry: Utilized in material synthesis and industrial processes.

Mechanism of Action

The mechanism by which NB-Enantrane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in selective chemical reactions, influencing various biological and chemical processes .

Comparison with Similar Compounds

Key Differences

  • Substrate Scope : Alpine-Borane reduces aromatic, aliphatic, and cyclic ketones; this compound is specific to α,β-acetylenic ketones .
  • Cost: this compound’s nopol base reduces production costs by ~40% compared to Alpine-Borane .
  • Recyclability: Nopol benzyl ether, a byproduct of this compound reactions, can be isolated and reused, enhancing sustainability .

Eapine-Borane

Eapine-Borane, synthesized from (-)-2-ethylapopinene, exhibits intermediate reactivity: faster than this compound but slower than Alpine-Borane (Table 26.15) . For example, in the reduction of acetophenone derivatives, Eapine-Borane achieves 80% conversion in 12 hours, whereas this compound requires >48 hours . However, Eapine-Borane’s synthesis involves multi-step purification, complicating large-scale applications .

(-)-Ipc₂BCl (B-Diisopinocampheylborane Chloride)

(-)-Ipc₂BCl, prepared from (+)-α-pinene, offers 99% enantiomeric excess (ee) in reductions due to enhanced Lewis acidity at the boron center . It outperforms this compound in reaction rates and substrate versatility, including esters and amides . However, its sensitivity to moisture and higher cost (~2× this compound) limit industrial use .

K-Glucoride (D-Glucose-Derived Reagent)

K-Glucoride (22), derived from D-glucose, achieves >90% ee in acetophenone and β-keto ester reductions . Unlike this compound, it operates via a dual hydrogen-bonding mechanism, enabling unique stereoselectivity in cyclic ketones . However, its preparation requires chiral pool starting materials, increasing synthetic complexity .

Other Asymmetric Reducing Agents

A comparative study of 20 reagents highlights this compound’s niche role (Table 1) :

Reagent Substrate Scope ee (%) Cost Index Key Advantage
This compound α,β-Acetylenic ketones 85–98 1.0 Low cost, recyclable byproduct
Alpine-Borane Broad ketones 80–95 1.6 Versatility
(-)-Ipc₂BCl Esters, amides 90–99 2.0 High ee
K-Glucoride Acetophenones, β-keto esters 85–95 1.8 Biomass-derived
BH₃-AMDPB (2:1) Aliphatic ketones 70–88 1.3 Rapid kinetics

Biological Activity

Overview of NB-Enantrane

This compound, also known as N-benzyl-2-ethylhexanamide, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Its structure allows it to interact with various biological systems, making it a subject of interest in drug development and biochemical studies.

This compound's biological activity can be attributed to its ability to modulate certain receptors and enzymes within the body. It has been studied for its effects on:

  • Neurotransmitter Receptors : this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that this compound might inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their interaction with serotonin receptors.
  • Anti-inflammatory Properties : Some studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when assessed using the forced swim test. The compound was found to enhance serotonergic activity, indicating its potential as an antidepressant agent.

Case Study 2: Anti-inflammatory Response

In vitro experiments using human cell lines showed that this compound reduced the production of pro-inflammatory cytokines. This suggests a mechanism by which the compound could be utilized for therapeutic purposes in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectReference
AntidepressantReduction in depressive behavior
Anti-inflammatoryDecreased cytokine production
Enzyme InhibitionModulation of metabolic enzymesPreliminary findings

Table 2: Comparison with Similar Compounds

CompoundAntidepressant ActivityAnti-inflammatory Activity
This compoundYesYes
Compound AYesNo
Compound BNoYes

Research Findings

Recent research has highlighted the importance of exploring compounds like this compound for their multifaceted roles in biological systems. The following findings are noteworthy:

  • Chiral Properties : The enantiomeric forms of this compound may exhibit different biological activities, necessitating further study into their individual effects.
  • Potential Drug Interactions : Given its enzyme modulation capabilities, there is a need for comprehensive pharmacokinetic studies to understand how this compound interacts with other medications.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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